Triisobutylamine

描述

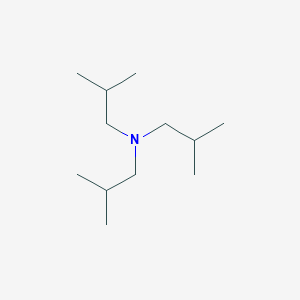

Triisobutylamine is an organic compound with the molecular formula C₁₂H₂₇N. It is a trialkylamine, featuring three isobutyl groups attached to a nitrogen atom. This compound is known for its steric hindrance due to the bulky isobutyl groups, which influences its reactivity and applications .

准备方法

Synthetic Routes and Reaction Conditions: Triisobutylamine is typically synthesized from isobutanol and ammonia under heat and pressure. The reaction involves the alkylation of ammonia with isobutanol, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, where isobutanol and ammonia are reacted in the presence of a catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

化学反应分析

Types of Reactions:

Oxidation: Triisobutylamine can undergo oxidation reactions, although the bulky isobutyl groups provide some steric protection.

Reduction: It can be reduced to form secondary and primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated compounds and alkyl halides are often used in substitution reactions.

Major Products:

Oxidation: Oxidation can lead to the formation of nitroso or nitro compounds.

Reduction: Reduction typically yields secondary or primary amines.

Substitution: Substitution reactions can produce a variety of alkylated amines

科学研究应用

Properties

- Molecular Formula : C₁₂H₂₇N

- Appearance : Clear pale yellow liquid

- Density : 0.766 g/mL at 25 °C

- Boiling Point : Approximately 200 °C

Organic Synthesis

TIBA serves as a base in organic synthesis, particularly in the formation of acroyl ammonium derivatives. Its sterically hindered nature makes it an effective reagent for facilitating reactions that require a strong base without undergoing unwanted side reactions.

Case Study: Enantioselective Cross-Aldol Reactions

In a study focused on enantioselective cross-aldol reactions, TIBA was used to form silyl enol ethers from aldehydes in the presence of trichlorosilane. This application highlights TIBA's role as a promoter in complex organic transformations, demonstrating its utility in synthesizing chiral compounds.

Biochemical Applications

TIBA has been utilized in the development of second-generation ionic liquid matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This technique is crucial for analyzing peptides, proteins, and carbohydrates, showcasing TIBA's relevance in biochemical research.

Table 1: Comparison of Ionic Liquid Matrices for MALDI-MS

| Matrix Type | Performance Metrics | Reference |

|---|---|---|

| TIBA-based Matrix | Enhanced ionization efficiency | |

| Traditional Matrix | Lower sensitivity |

Separation Techniques

TIBA is instrumental in the separation of cis-fatty acids from saturated and trans-fatty acids using nanoporous membranes. The larger size of cis-fatty acid salts allows for selective permeation through these membranes, making TIBA valuable in industrial applications for fatty acid purification.

Case Study: Membrane Separation Process

A recent study demonstrated that TIBA forms stable salt pairs with cis-fatty acids, which enhances their effective size. This property was exploited to develop a membrane separation process that significantly improves the efficiency of fatty acid purification on an industrial scale .

Combustion Research

In combustion studies, TIBA has been evaluated as an additive to enhance the burning rate of hydrocarbon fuels. Research indicates that TIBA can incite microexplosive behaviors in droplets during combustion, which increases energy density and burn rate compared to standard fuels.

Table 2: Effects of TIBA on Hydrocarbon Combustion

| Additive | Burning Rate Increase (%) | Observations |

|---|---|---|

| TIBA | Up to 61% | Microexplosive droplet behavior |

| Control (Benzene) | No significant change | Steady flame shape |

Potential Pharmaceutical Applications

While not directly used as a pharmaceutical agent, derivatives and reactions involving TIBA are being studied for their potential therapeutic applications. The compound's reactivity with various biomolecules suggests avenues for developing new drugs or drug delivery systems.

作用机制

Triisobutylamine exerts its effects primarily through its basicity and steric hindrance. The nitrogen atom in this compound can donate a lone pair of electrons, making it a good nucleophile and base. The bulky isobutyl groups provide steric protection, influencing the compound’s reactivity and selectivity in chemical reactions .

相似化合物的比较

Triisopropylamine: Similar in structure but with isopropyl groups instead of isobutyl groups.

Tributylamine: Contains butyl groups instead of isobutyl groups.

Tripropylamine: Features propyl groups attached to the nitrogen atom.

Uniqueness: Triisobutylamine is unique due to its steric hindrance provided by the isobutyl groups. This steric effect influences its reactivity, making it less prone to certain reactions compared to its less hindered counterparts like tributylamine and tripropylamine .

生物活性

Triisobutylamine (TIBA) is a tertiary amine with a chemical structure represented as . It is primarily used as a solvent and in various industrial applications, but its biological activity has garnered attention in recent research. This article explores the biological activities of TIBA, focusing on its interactions at the cellular level, potential therapeutic applications, and associated case studies.

TIBA exhibits unique chemical properties due to its bulky isobutyl groups, which influence its reactivity and biological interactions. The oxidation of TIBA has been studied extensively, revealing that it can undergo various transformations in the presence of oxidizing agents such as manganese dioxide. These reactions can yield products like N-formyldibutylamine and other derivatives, which may possess distinct biological activities .

Antimicrobial Properties

Recent studies have indicated that TIBA and its derivatives may exhibit antimicrobial properties. The mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This property makes TIBA a candidate for further exploration in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that TIBA can induce cytotoxic effects in certain cancer cell lines. For instance, TIBA treatment has shown to reduce cell viability in human leukemia cells by activating apoptotic pathways. This effect is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

- Leukemia Cell Line Study : A study investigated the effects of TIBA on K562 cells (a chronic myeloid leukemia cell line). Results indicated that TIBA treatment led to significant apoptosis, characterized by DNA fragmentation and caspase activation. The study highlighted TIBA's potential as an anticancer agent .

- Antimicrobial Testing : In another study, TIBA was tested against various bacterial strains. The results showed that TIBA exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Research Findings

The following table summarizes key findings from research on the biological activity of TIBA:

| Study | Biological Activity | Key Findings |

|---|---|---|

| K562 Cell Line Study | Cytotoxicity | Induced apoptosis; reduced cell viability |

| Antimicrobial Testing | Antibacterial Activity | Effective against Gram-positive bacteria; low MIC values |

| Oxidation Studies | Metabolic Transformation | Formation of N-formyldibutylamine; potential drug derivatives |

属性

IUPAC Name |

2-methyl-N,N-bis(2-methylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFFFBSAXDNJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026233 | |

| Record name | Triisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO] | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

376.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

124.3 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1116-40-1 | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34282R15S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-7.2 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is triisobutylamine primarily used for in current research?

A1: this compound is frequently employed as a sterically hindered base in various chemical reactions. For instance, it facilitates the formation of silyl enol ethers from aldehydes in the presence of trichlorosilane, ultimately enabling enantioselective cross-aldol reactions. []

Q2: How does the structure of this compound influence its reactivity with radicals like benzyloxyl and cumyloxyl?

A2: Unlike smaller tertiary amines, this compound exhibits comparable hydrogen atom abstraction rate constants with both benzyloxyl and cumyloxyl radicals. [, ] This is attributed to its steric bulk, which hinders the formation of a hydrogen-bonded prereaction complex with the benzyloxyl radical, leading to a direct hydrogen atom abstraction mechanism. [] Less hindered amines show significantly faster reactions with benzyloxyl radicals due to the formation of this complex. []

Q3: Can you provide the molecular formula, weight, and vapor pressure of this compound?

A3: this compound has the molecular formula C12H27N and a molecular weight of 185.35 g/mol. Its vapor pressure at 298.15 K has been experimentally determined to be 113 Pa. []

Q4: Has this compound shown any potential in catalytic applications?

A4: Research indicates that this compound can act as a promoter in the rhodium-catalyzed synthesis of ethylene glycol and glycerol from carbon monoxide and hydrogen. [] Notably, its effectiveness as a promoter is attributed to its bulkiness, which favors the formation of crucial reaction intermediates. []

Q5: How does this compound interact with fatty acids, and what are the implications of this interaction?

A5: this compound forms stable salt pairs with cis-fatty acids, increasing their effective size. [] This size difference allows for the selective separation of cis-fatty acid salts from saturated and trans-fatty acid salts using nanoporous polydicyclopentadiene membranes, as the larger cis-fatty acid salts permeate the membrane more slowly. []

Q6: Are there any reported applications of this compound in photochemical reactions?

A6: Studies have explored the photoreduction of thioxanthen-9-one by various amines, including this compound. [] While the formation of free ions was observed in these reactions, the complex mechanism involving multiple elementary steps complicates the direct correlation between quantum yield and amine oxidation potential. []

Q7: What analytical techniques are commonly used to study this compound?

A7: Gas chromatography has been successfully employed to analyze and quantify this compound in various matrices. For example, it was used to identify volatile nitrogen compounds, including this compound, in wheaten bread. [] Correlation gas chromatography has also been used to determine the vaporization enthalpy and vapor pressure of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。